For instance, DECP can be used to synthesize phosphonate analogues of nucleosides, which are essential for studying cellular processes and developing new antiviral drugs [].
Its specific functional groups allow for targeted modifications, leading to the creation of novel drug candidates with desired properties [].
Some research explores the use of DECP derivatives in the development of drugs against Hepatitis C virus [].
It's important to remember that DECP itself is not a therapeutic drug and further research is needed to evaluate the safety and efficacy of its derivatives as potential medications.
Some studies explore its potential use in the development of flame retardant textiles []. Additionally, its role as a reactant in specific organic reactions for targeted molecule creation is being investigated [].
Diethyl (1-cyanoethyl)phosphonate is an organophosphorus compound with the molecular formula C₇H₁₄N₁O₃P. It features a phosphonate group attached to a cyanoethyl moiety, making it a versatile intermediate in organic synthesis. The compound is characterized by its liquid state at room temperature and has a distinct chemical structure that allows for various functionalizations.
Several methods exist for synthesizing diethyl (1-cyanoethyl)phosphonate:
Diethyl (1-cyanoethyl)phosphonate finds applications across various domains:
Diethyl (1-cyanoethyl)phosphonate shares similarities with several other organophosphorus compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Diethyl Phosphate | C₄H₁₁O₄P | Simple ester structure without cyano group |
Diethyl Phosphite | C₄H₁₁O₃P | Contains phosphorus in a different oxidation state |
Ethyl Cyanoacetate | C₅H₇NO₂ | Contains cyano group but lacks phosphonate functionality |
Diethyl (1-cyanoethyl)phosphonate stands out due to its dual functionality as both a phosphonate and a cyano compound, allowing for diverse synthetic applications not available in simpler esters or phosphites.
Diethyl (1-cyanoethyl)phosphonate (CAS 29668-61-9) is an organophosphorus compound with the molecular formula C₇H₁₄NO₃P and a molecular weight of 191.16 g/mol. Its structure consists of a phosphonate core (P=O) bonded to a cyanoethyl group (CH₂-C≡N) and two ethoxy groups (OCH₂CH₃). The SMILES notation CCOP(=O)(OCC)C(C)C#N and IUPAC name 2-diethoxyphosphorylpropanenitrile reflect this arrangement.
Key structural features:
Classified as a dialkyl phosphonate, it belongs to a family of compounds widely used in synthetic organic chemistry for carbon-carbon bond formation.
The compound emerged from advancements in phosphonate chemistry during the mid-20th century, particularly the development of the Horner-Wadsworth-Emmons (HWE) reaction. While early work by Horner (1958) and Emmons (1961) focused on stabilized phosphonate carbanions, Diethyl (1-cyanoethyl)phosphonate gained prominence as a specialized reagent for synthesizing α,β-unsaturated nitriles. Its synthesis via Arbuzov-type reactions—involving diethyl phosphite and acrylonitrile derivatives—was first reported in the 1980s.
Systematic nomenclature:
Structurally related compounds:
Compound Name | CAS Number | Key Structural Difference |
---|---|---|
Diethyl cyanomethylphosphonate | 2537-48-6 | Cyanomethyl group instead of cyanoethyl |
Diethyl (2-cyanoethyl)phosphonate | 10123-62-3 | Cyano group on terminal carbon |
Diethyl vinylphosphonate | 6832-25-1 | Vinyl group replaces cyanoethyl |
These analogs share reactivity in HWE olefinations but differ in steric and electronic profiles.
Physical properties:
Chemical reactivity:
Spectroscopic data:
Diethyl (1-cyanoethyl)phosphonate possesses the molecular formula C₇H₁₄NO₃P with a molecular weight of 191.16 g/mol [1] [2] [4] [5]. The compound is assigned the Chemical Abstracts Service (CAS) registry number 29668-61-9, which serves as its unique chemical identifier [2] [4]. The molecular composition includes seven carbon atoms, fourteen hydrogen atoms, one nitrogen atom, three oxygen atoms, and one phosphorus atom, distributed across a phosphonate ester framework with an attached cyanoethyl substituent [1] [5].
The compound is also known by several alternative names, including (1-cyanoethyl)phosphonic acid diethyl ester, 2-diethoxyphosphorylpropanenitrile, and NSC 135193, the latter being its designation in the National Cancer Institute's chemical database [2] . The MDL number MFCD01457302 provides an additional identifier for database searches and chemical cataloging [2] [7].
Table 1: Basic Molecular Properties of Diethyl (1-cyanoethyl)phosphonate
Property | Value |
---|---|
Molecular Formula | C₇H₁₄NO₃P |
Molecular Weight (g/mol) | 191.16 |
CAS Number | 29668-61-9 |
IUPAC Name | Diethyl (1-cyanoethyl)phosphonate |
Alternative Names | (1-Cyanoethyl)phosphonic acid diethyl ester; 2-diethoxyphosphorylpropanenitrile; NSC 135193 |
SMILES | CCOP(=O)(C(C)C#N)OCC |
InChI | InChI=1S/C7H14NO3P/c1-4-10-12(9,11-5-2)7(3)6-8/h7H,4-5H2,1-3H3 |
InChI Key | UMLWEPGSWQNXQX-UHFFFAOYSA-N |
MDL Number | MFCD01457302 |
The molecular structure of diethyl (1-cyanoethyl)phosphonate centers around a tetrahedral phosphorus atom that forms the core of the phosphonate functional group [3]. The phosphorus center is bonded to one oxygen atom through a double bond (P=O), two ethoxy groups (-OCH₂CH₃) through single bonds, and one carbon atom of the cyanoethyl substituent [1] [8]. This tetrahedral geometry is characteristic of phosphonate compounds and contributes to their distinct chemical properties [3] [9].
The cyanoethyl substituent contains a chiral carbon center that is bonded to the phosphorus atom, a methyl group, and a nitrile group (-CN) [5] [8]. The presence of the electron-withdrawing nitrile group significantly influences the electronic properties of the molecule, affecting both its reactivity and stability . The two ethyl ester groups provide lipophilic character to the molecule while maintaining the phosphonate's ability to participate in various chemical reactions [10].
The structural representation using the Simplified Molecular Input Line Entry System (SMILES) notation is CCOP(=O)(C(C)C#N)OCC, which describes the connectivity of all atoms in the molecule [1] [8] [11]. The International Chemical Identifier (InChI) provides a more detailed structural description: InChI=1S/C7H14NO3P/c1-4-10-12(9,11-5-2)7(3)6-8/h7H,4-5H2,1-3H3 [1] [8].
Bond lengths and angles in phosphonate compounds generally follow established patterns for tetrahedral phosphorus centers. The P=O double bond typically measures approximately 1.47-1.50 Å, while P-O single bonds to the ethoxy groups range from 1.55-1.58 Å [12] [13]. The P-C bond connecting the phosphorus to the cyanoethyl group is typically around 1.75-1.80 Å [12]. Bond angles around the tetrahedral phosphorus center approximate 109.5°, though slight deviations occur due to the different electronic demands of the substituents [3] [13].
Diethyl (1-cyanoethyl)phosphonate contains one chiral center located at the carbon atom adjacent to the phosphorus center [5]. This carbon atom is bonded to four different substituents: a hydrogen atom, a methyl group, a nitrile group, and the phosphonate moiety, creating a tetrahedral stereocenter [5] [8]. The presence of this chiral center means that the compound can exist as two enantiomers, designated as (R) and (S) configurations according to the Cahn-Ingold-Prelog priority rules [5].
Commercial samples of diethyl (1-cyanoethyl)phosphonate are typically supplied as racemic mixtures, containing equal amounts of both enantiomers [5]. The compound does not exhibit optical activity in its standard commercial form due to this racemic nature [5]. However, individual enantiomers can be prepared through asymmetric synthesis methods or resolved from the racemic mixture using chiral resolution techniques [14].
The stereochemical configuration at the chiral carbon influences the compound's biological activity and its behavior in stereoselective reactions. Research has shown that diethyl (1-cyanoethyl)phosphonate can participate in stereoselective transformations, particularly in the preparation of optically active compounds when appropriate chiral auxiliaries or catalysts are employed [14].
Table 2: Stereochemical Characteristics
Stereochemical Feature | Description |
---|---|
Chiral Centers | One chiral center at C-1 (cyanoethyl carbon) |
Optical Activity | Potentially optically active due to chiral center |
Stereoisomers | Two possible enantiomers (R and S) |
Configuration | Not specified in commercial samples (racemic mixture) |
Chirality at Carbon | Tetrahedral carbon bearing CN, CH₃, and P(O)(OEt)₂ groups |
Asymmetric Carbon Position | Carbon atom adjacent to phosphorus center |
The electronic properties of diethyl (1-cyanoethyl)phosphonate are significantly influenced by the presence of both the phosphonate and nitrile functional groups, which serve as electron-withdrawing moieties [16]. The compound exhibits a topological polar surface area (TPSA) of 59.32 Ų, indicating moderate polarity that affects its solubility and membrane permeability characteristics [16]. The octanol-water partition coefficient (LogP) is calculated to be 2.16458, suggesting moderate lipophilicity that influences the compound's distribution between aqueous and organic phases [16].
The molecule contains four hydrogen bond acceptor sites, primarily located at the oxygen atoms of the phosphonate group and the nitrogen atom of the nitrile group [16]. Notably, the compound contains no hydrogen bond donor sites, as all hydrogen atoms are bonded to carbon atoms rather than electronegative heteroatoms [16]. This electronic arrangement contributes to the compound's ability to participate in coordination chemistry and its behavior in polar solvents [16].
The phosphorus center in the molecule adopts a tetrahedral coordination geometry with formal oxidation state +5 [3]. The P=O double bond exhibits significant ionic character due to the electronegativity difference between phosphorus and oxygen, contributing to the compound's polar nature [3] [9]. The electron-withdrawing effect of both the phosphonate and nitrile groups creates an electron-deficient carbon center, which influences the compound's reactivity in nucleophilic substitution and addition reactions .
Nuclear magnetic resonance spectroscopy provides valuable insights into the electronic environment of the compound. The ³¹P NMR chemical shift for diethyl (1-cyanoethyl)phosphonate appears in the characteristic range for phosphonate esters, typically between 20-40 ppm [17]. The presence of the electron-withdrawing cyanoethyl group causes a downfield shift compared to simple diethyl phosphonate derivatives [17].
Table 3: Electronic and Computational Properties
Electronic Property | Value/Description |
---|---|
Topological Polar Surface Area (TPSA) | 59.32 Ų |
LogP (octanol-water partition coefficient) | 2.16458 |
Hydrogen Bond Acceptors | 4 |
Hydrogen Bond Donors | 0 |
Rotatable Bonds | 5 |
Molecular Complexity | Medium complexity due to phosphonate and nitrile groups |
Phosphorus Coordination | Tetrahedral phosphorus center |
Electron-withdrawing Groups | Cyano group (-CN) and phosphonate group (P=O) |
The conformational behavior of diethyl (1-cyanoethyl)phosphonate is governed by the rotational freedom around several single bonds, particularly the P-O bonds connecting to the ethyl ester groups and the P-C bond linking to the cyanoethyl substituent [16]. The molecule contains five rotatable bonds, providing considerable conformational flexibility that influences its three-dimensional structure and intermolecular interactions [16].
The ethyl ester groups can adopt various conformations through rotation around the P-O and O-C bonds. These conformational changes affect the overall molecular shape and can influence the compound's packing in the solid state and its behavior in solution [10]. The preferred conformations are typically those that minimize steric interactions between the ethyl groups and other parts of the molecule while maintaining favorable electronic interactions [10].
The cyanoethyl substituent also exhibits conformational flexibility, particularly around the P-C bond. The orientation of the nitrile group relative to the phosphonate moiety can significantly affect the compound's reactivity and its ability to participate in intermolecular interactions [18]. Nuclear magnetic resonance coupling constants provide evidence for the preferred conformations in solution, with typical P-C coupling constants ranging from 140-150 Hz for one-bond couplings [17] [19].
Temperature-dependent NMR studies have revealed that the compound exists as a mixture of conformers in solution, with rapid interconversion between different conformational states [10]. The energy barriers for conformational interconversion are generally low, allowing for dynamic behavior at room temperature [18]. This conformational flexibility is important for the compound's utility as a synthetic reagent, as it can adopt the optimal geometry required for specific reactions [10] [14].
Irritant